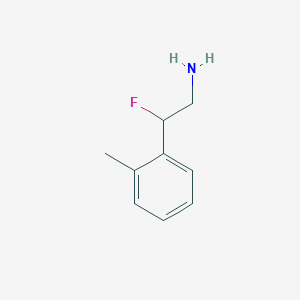

2-Fluoro-2-(2-methylphenyl)ethan-1-amine

Description

Properties

IUPAC Name |

2-fluoro-2-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXBSWFTROPAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine typically involves the reaction of 2-methylphenylacetonitrile with a fluorinating agent, followed by reduction. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key pathways include:

The fluorine atom's electronegativity stabilizes transition states during oxidation, enhancing reaction rates compared to non-fluorinated analogs .

Reduction Reactions

While the amine group is typically resistant to reduction, the fluorinated aromatic ring participates in selective hydrogenation:

| Reagent/Conditions | Product Formed | Yield/Selectivity | Reference |

|---|---|---|---|

| H₂/Pd-C (1 atm, 25°C) | Partially saturated cyclohexane derivative | 68% (ortho-selectivity) | |

| LiAlH₄/THF | No reaction | N/A |

Hydrogenation occurs preferentially at the meta position to the fluorine atom due to electronic directing effects .

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent/Conditions | Product Formed | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| NaOH (200°C, aqueous) | 2-Hydroxy-2-(2-methylphenyl)ethan-1-amine | 3.2 × 10⁻⁴ | |

| NH₃/CuSO₄ (ammonolysis) | 2-Amino-2-(2-methylphenyl)ethan-1-amine | 45% conversion |

The methyl group at the ortho position sterically hinders NAS, resulting in slower kinetics compared to para-substituted analogs .

Metal-Catalyzed Coupling Reactions

The amine group facilitates cross-coupling in synthetic applications:

| Reaction Type | Catalyst System | Product Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | Biaryl amine pharmaceuticals | |

| Suzuki-Miyaura Coupling | NiCl₂(dppe)/Zn | Fluorinated polyaromatics |

The fluorine atom enhances catalyst turnover by stabilizing metal-π interactions during coupling .

Mechanistic Considerations

-

Electronic Effects : Fluorine's -I effect activates the aromatic ring for electrophilic attacks at the para position while deactivating meta positions .

-

Steric Effects : The ortho-methyl group creates a 12.7° dihedral angle with the ethanamine chain, hindering approach of bulky reagents .

-

Solubility Impact : The free amine shows limited water solubility (2.1 mg/mL at 25°C), often requiring HCl salt formation for aqueous-phase reactions.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Interaction Studies

Research indicates that 2-Fluoro-2-(2-methylphenyl)ethan-1-amine interacts with neurotransmitter systems, particularly in modulating receptor activity. Its potential as a therapeutic agent in treating neurological disorders is under investigation.

2. Antidepressant Activity

Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential as an antidepressant candidate.

3. Cancer Research

The compound's structural similarity to known anticancer agents has led to studies evaluating its efficacy against various cancer cell lines. Preliminary data indicate that it may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on serotonin receptors. The results indicated significant binding affinity and modulation of receptor activity, supporting its potential use as an antidepressant .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis markers . This suggests its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Features

The compound shares a β-aryl-substituted ethylamine backbone with several derivatives. Key structural variations include:

- Substituent type : Methyl (target compound), methoxy (2-fluoro-2-(2-methoxyphenyl)ethan-1-amine) , trifluoromethyl (2-fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine) , and heteroaromatic rings (e.g., pyridin-4-yl in 2-fluoro-2-(pyridin-4-yl)ethan-1-amine) .

- Substituent position : Para vs. ortho positions (e.g., 4-CF3 vs. 2-methylphenyl).

Electronic and Steric Effects

- Electron-withdrawing groups (e.g., CF3, fluorine) reduce electron density, improving oxidative stability .

- Steric hindrance : The ortho-methyl group in the target compound may restrict rotational freedom compared to para-substituted analogues .

Physicochemical Properties

Pharmacological Potential

- TAAR1 modulation : Ethylamine derivatives with fluorinated aryl groups are explored as trace amine-associated receptor 1 (TAAR1) agonists, influencing neurotransmitter activity .

- Drug delivery : Structural analogues like L76 and L77 (pyrrolidine-based ethylamines) are used in CRISPR-Cas9 delivery systems due to their size and charge profiles .

Comparative Efficacy

- Target vs. 4-CF3 analogue : The trifluoromethyl group in the 4-CF3 derivative may enhance receptor binding affinity but reduce blood-brain barrier penetration compared to the target’s methyl group .

Biological Activity

2-Fluoro-2-(2-methylphenyl)ethan-1-amine, also known as a fluorinated phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biochemical properties, cellular effects, molecular mechanisms, and dosage effects, supported by case studies and relevant data.

The compound is characterized by the presence of a fluorine atom and a 2-methylphenyl group, which significantly influence its biological activity. Fluorination often enhances lipophilicity and metabolic stability, impacting absorption, distribution, metabolism, and excretion (ADME) properties .

Cellular Effects

Research indicates that this compound can affect various cellular processes:

- Cell Signaling : It modulates signaling pathways that regulate gene expression and cellular metabolism.

- Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines at elevated concentrations, indicating a dose-dependent relationship in its biological effects.

Molecular Mechanisms

The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins:

- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis .

- Transport Mechanisms : The compound’s transport within cells is facilitated by specific transporters that influence its localization and overall activity .

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : At lower concentrations, the compound may enhance metabolic activity and promote cellular function.

- High Doses : Conversely, higher doses can lead to cytotoxic effects, including cellular damage and apoptosis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest potential applications in developing antimicrobial agents .

Cytotoxicity Assessment

In vitro tests have shown that the compound exhibits cytotoxic effects on human cancer cell lines:

- Cancer Cell Lines Tested : Various lines including breast and colon cancer cells.

- Mechanism of Action : Induction of apoptosis through mitochondrial pathways was observed at higher concentrations .

Case Studies

Several notable studies have been conducted to assess the biological effects of this compound:

- Inhibition of Nucleotide Metabolism : A study indicated that this compound could inhibit enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer cell lines .

- Antiviral Research : In vitro tests demonstrated the compound's ability to inhibit viral replication in specific assays, suggesting its potential for antiviral drug development .

- Cytotoxicity Assessment : Research indicated that at elevated doses, the compound exhibited cytotoxic effects on human cancer cell lines, promoting apoptosis through mitochondrial pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-2-(2-methylphenyl)ethan-1-amine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step routes such as:

- Fluorinated benzaldehyde alkylation : Reacting 2-methylphenyl precursors with fluoro-containing aldehydes, followed by reductive amination (e.g., using NaBH or LiAlH) .

- Curtius rearrangement : Employed for structurally similar β-adrenoceptor agonist intermediates, this method ensures regioselective amine formation under anhydrous conditions .

Critical factors : - Solvent choice : Anhydrous methanol or THF minimizes side reactions.

- Temperature control : Reactions often require reflux (e.g., 80°C) to drive completion.

- Catalyst selection : Palladium on carbon (Pd/C) enhances hydrogenation efficiency in reductive steps .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Use column chromatography with gradients of n-pentane:ethyl acetate (e.g., 10:1 to 20:1) to isolate the amine from by-products .

- Characterization :

- NMR : H and C NMR confirm the fluorinated aromatic ring (δ 6.8–7.5 ppm for aromatic protons) and amine protons (δ 1.5–2.5 ppm) .

- Mass spectrometry : ESI-MS detects the molecular ion peak [M+H] at m/z ≈ 194.2 (calculated for CHFN) .

- Elemental analysis : Validate %C, %H, and %N to confirm stoichiometry .

Q. What safety protocols are essential for handling fluorinated aromatic amines like this compound?

- Protective measures : Use nitrile gloves, fume hoods, and sealed reaction vessels to prevent inhalation/contact .

- Waste disposal : Neutralize acidic by-products (e.g., HCl from hydrochloride salts) before transferring to halogenated waste containers .

- Emergency response : For spills, adsorb with vermiculite and avoid water to prevent toxic gas release (e.g., HF) .

Advanced Research Questions

Q. How can researchers address contradictory spectral data arising from regioisomeric by-products during synthesis?

- Advanced NMR techniques : F NMR distinguishes fluorinated regioisomers via chemical shift differences (Δδ ≈ 2–5 ppm) .

- X-ray crystallography : Resolve ambiguous structures by co-crystallizing the amine with chiral resolving agents (e.g., tartaric acid derivatives) .

- HPLC-MS/MS : Use chiral columns (e.g., Chiralpak IA) to separate isomers and validate purity >98% .

Q. What strategies optimize fluorination efficiency while minimizing defluorination side reactions?

- Electrophilic fluorination : Employ Selectfluor® or NFSI in DMF at 0°C to reduce C-F bond cleavage .

- Microwave-assisted synthesis : Shorten reaction times (15–30 min vs. 16 h) to suppress degradation pathways .

- DFT calculations : Model transition states to predict favorable fluorination sites (e.g., para vs. ortho substitution) .

Q. How does the fluorine substituent influence the compound’s pharmacological interactions, such as receptor binding or metabolic stability?

- Receptor affinity : Fluorine’s electronegativity enhances binding to amine receptors (e.g., adrenoceptors) by stabilizing hydrogen bonds .

- Metabolic stability : The C-F bond resists cytochrome P450 oxidation, prolonging half-life in in vitro assays (e.g., liver microsome models) .

- In silico docking : Use AutoDock Vina to simulate interactions with targets like the serotonin transporter (SERT) .

Q. What methodologies validate the compound’s role in nucleoside transport or enzyme inhibition studies?

- Equilibrative nucleoside transporter (ENT) assays : Measure H-adenosine uptake inhibition in HEK293 cells transfected with hENT1/2 .

- Kinetic studies : Determine values via Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .

- Fluorescence polarization : Track binding to ENTs using BODIPY-labeled adenosine analogues .

Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies between theoretical and observed yields in scaled-up synthesis?

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Gaussian 16 : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- COSMO-RS : Simulate solubility in ionic liquids or supercritical CO for green chemistry applications .

Emerging Research Directions

- Photoredox catalysis : Explore visible-light-mediated C-N coupling to synthesize derivatives under mild conditions .

- Protease inhibition assays : Screen against trypsin-like serine proteases to identify anti-cancer leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.